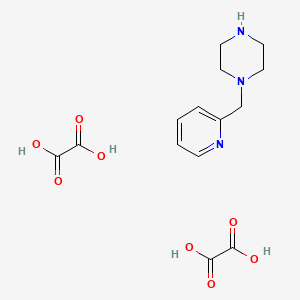

1-(2-pyridinylmethyl)piperazine diethanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-pyridinylmethyl)piperazine diethanedioate is a chemical compound with the molecular formula C14H19N3O8. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridinylmethyl group and diethanedioate moieties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-pyridinylmethyl)piperazine diethanedioate typically involves the reaction of piperazine with 2-chloromethylpyridine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with oxalic acid to form the diethanedioate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-pyridinylmethyl)piperazine diethanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of piperazine derivatives with reduced pyridinylmethyl groups.

Substitution: Formation of substituted piperazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(2-pyridinylmethyl)piperazine diethanedioate has been studied for its potential therapeutic applications, particularly in the development of drugs targeting various physiological processes.

Antihistaminic Activity

Research indicates that derivatives of piperazine, including those with a pyridine moiety, exhibit antihistaminic properties. Studies have shown that these compounds can inhibit histamine-induced bronchospasm and mast cell degranulation, making them candidates for treating allergic conditions .

Neuropharmacological Research

The compound's structure suggests potential interactions with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. Radiolabeled derivatives have been developed for imaging studies in glioblastoma models, indicating their utility in cancer diagnostics and treatment monitoring .

The biological activity of this compound has been evaluated through various assays:

- Inhibition of Mast Cell Activation : Studies have demonstrated that this compound can stabilize mast cells and inhibit their activation, which is crucial for developing treatments for allergic reactions .

- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, indicating potential applications in treating infections .

Case Study 1: Antiallergic Properties

A series of studies synthesized new derivatives based on 1-(2-pyridinylmethyl)piperazine to evaluate their efficacy against passive cutaneous anaphylaxis in rats. Results indicated that certain substituents significantly enhanced mast cell stabilizing activity .

Case Study 2: Imaging Agents for Cancer

Research focused on developing radiolabeled piperazine derivatives for SPECT imaging revealed that these compounds could effectively target the 5-HT7 receptor in glioblastoma cells. The biodistribution studies showed high tumor uptake, suggesting their potential as imaging agents for tumor visualization .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1-(2-pyridinylmethyl)piperazine diethanedioate involves its interaction with specific molecular targets, such as GABA receptors. The compound binds to these receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. This mechanism is particularly relevant in the context of its potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-pyridinylmethyl)piperazine

- 1-(4-pyridinylmethyl)piperazine

- 1-(2-pyridinylmethyl)piperazine dihydrochloride

Uniqueness

1-(2-pyridinylmethyl)piperazine diethanedioate is unique due to its diethanedioate moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective .

Activité Biologique

1-(2-Pyridinylmethyl)piperazine diethanedioate is a compound that has garnered considerable interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its piperazine scaffold, which is known for its versatility in medicinal chemistry. The compound consists of a piperazine ring substituted with a pyridine group and diethanedioate moieties. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in cancer research and neuropharmacology. Below are key findings from the literature:

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to the piperazine structure, including this compound. Notably, growth inhibition assays on different human cancer cell lines have demonstrated significant cytotoxic effects.

- Cell Lines Tested : The compound has shown activity against pancreatic cancer cell lines such as MiaPaCa-2 and BxPC3. In one study, analogs of piperazine exhibited percentage growth inhibition values ranging from 30% to over 60% at a concentration of 25 μM .

| Cell Line | Inhibition (%) | Concentration (μM) |

|---|---|---|

| MiaPaCa-2 | 30-43 | 25 |

| BxPC3 | 40 | 25 |

| A2780 (Ovarian) | >60 | 25 |

This data indicates that modifications to the piperazine structure can enhance anticancer activity, suggesting a structure-activity relationship (SAR) that merits further exploration .

Neuropharmacological Effects

Research has also indicated that derivatives of this compound can interact with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in various neurological conditions. Binding studies using radiolabeled derivatives have shown specific binding to these receptors in U87-MG glioblastoma cells, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

A notable study focused on the modification of piperazine derivatives to enhance their therapeutic profiles. The study involved synthesizing various analogs and evaluating their biological activities across multiple cancer cell lines. The results highlighted that certain structural modifications significantly improved growth inhibition rates, emphasizing the importance of SAR in drug development .

Case Study: S100A2 Inhibitors

In the context of pancreatic cancer, compounds derived from piperazine scaffolds, including this compound, have been identified as potential inhibitors of the S100A2 protein. This protein is associated with poor prognosis in pancreatic cancer, making it a critical target for therapeutic intervention. The study demonstrated that specific analogs could inhibit S100A2-mediated pathways effectively .

Propriétés

IUPAC Name |

oxalic acid;1-(pyridin-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;2*3-1(4)2(5)6/h1-4,11H,5-9H2;2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNZVMGCMJIMLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.